![molecular formula C8H5BrClFO2 B13719568 2'-Bromo-4'-fluoro-5'-hydroxyphenacyl chloride](/img/structure/B13719568.png)
2'-Bromo-4'-fluoro-5'-hydroxyphenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride is an organic compound that features a phenacyl chloride moiety substituted with bromine, fluorine, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenol derivative, followed by fluorination and chlorination steps. The hydroxyl group is introduced through a selective hydroxylation reaction. Each step requires specific reagents and conditions to ensure the desired substitution pattern and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and solvents is carefully managed to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation can produce phenacyl ketones.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride
- 2-Bromo-4-fluoropyridine
Uniqueness
2’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in certain applications.
Conclusion
2’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and beyond.
Eigenschaften
Molekularformel |
C8H5BrClFO2 |
---|---|
Molekulargewicht |
267.48 g/mol |
IUPAC-Name |
1-(2-bromo-4-fluoro-5-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-6(11)7(12)1-4(5)8(13)3-10/h1-2,12H,3H2 |
InChI-Schlüssel |
YFWNASSABLBMPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)F)Br)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.